molecular formula C9H10FIN2O5 B13841851 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione

1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione

Cat. No.: B13841851
M. Wt: 375.07 g/mol
InChI Key: KTXQKYNSEWRSDM-IXTRDXLWSA-N
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Description

1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated pyrimidine ring and an iodinated oxolane moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione typically involves multiple steps, including the formation of the oxolane ring and the introduction of the fluorine and iodine atoms. Common synthetic routes may involve:

    Formation of the Oxolane Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols, amines, or cyanides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis. The iodinated oxolane moiety may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-fluorouracil: Similar structure but lacks the iodine atom.

    5-fluoro-2’-deoxyuridine: Contains a fluorinated pyrimidine ring but differs in the sugar moiety.

    1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodouracil: Similar structure but lacks the fluorine atom.

Uniqueness

The uniqueness of 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione lies in its combination of fluorine and iodine atoms, which confer distinct chemical and biological properties. This dual modification can enhance the compound’s stability, reactivity, and biological activity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C9H10FIN2O5

Molecular Weight

375.07 g/mol

IUPAC Name

1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione

InChI

InChI=1S/C9H10FIN2O5/c10-3-2-13(9(17)12-7(3)16)8-6(15)5(14)4(1-11)18-8/h2,4-6,8,14-15H,1H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1/i9+1,12+1,13+1

InChI Key

KTXQKYNSEWRSDM-IXTRDXLWSA-N

Isomeric SMILES

C1=C(C(=O)[15NH][13C](=O)[15N]1[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CI)O)O)F

Origin of Product

United States

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